

An In-Depth Technical Guide to the Chemical Properties of t-BOC Pseudoephedrine

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Compound of Interest

Compound Name: *Pseudoephedrine tert-butyl carbamate*

Cat. No.: *B212031*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-tert-butoxycarbonyl-pseudoephedrine (t-BOC pseudoephedrine). It includes key physicochemical data, detailed experimental protocols for its synthesis and characterization, and spectroscopic data to aid in its identification and analysis.

Physicochemical Properties

t-BOC pseudoephedrine is the N-protected form of pseudoephedrine, a sympathomimetic amine. The introduction of the tert-butoxycarbonyl (Boc) group modifies its chemical properties, particularly its polarity and reactivity.

Property	Value	Source
CAS Number	152614-95-4	[1]
Molecular Formula	C ₁₅ H ₂₃ NO ₃	[1]
Formula Weight	265.4 g/mol	[1]
Formal Name	N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methyl-carbamic acid, 1,1-dimethylethyl ester	[1]
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 20 mg/mL, PBS (pH 7.2): 10 mg/mL	[1]

Synthesis of t-BOC Pseudoephedrine

The synthesis of t-BOC pseudoephedrine involves the protection of the secondary amine group of pseudoephedrine using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: N-tert-butoxycarbonylation of Pseudoephedrine

Materials:

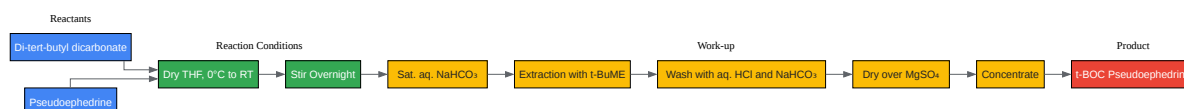
- (+)-Pseudoephedrine
- Di-tert-butyl dicarbonate (Boc₂O)
- Dry tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- tert-Butyl methyl ether (t-BuME)
- 0.1 N aqueous hydrochloric acid (HCl)

- Magnesium sulfate (MgSO_4)

Procedure:

- A solution of di-tert-butyl dicarbonate (1.0 equivalent) in dry THF is cooled to 0 °C in an ice bath.
- Pseudoephedrine (1.5 equivalents) is added dropwise to the cooled solution.
- The reaction mixture is allowed to warm to room temperature and stirred overnight.
- Saturated aqueous NaHCO_3 solution is added to the reaction mixture.
- The mixture is extracted three times with tert-butyl methyl ether.
- The combined organic extracts are washed three times with 0.1 N aqueous HCl, followed by one wash with saturated aqueous NaHCO_3 solution.
- The organic phase is dried over MgSO_4 , filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[2]

Purification: The crude t-BOC pseudoephedrine can be purified by column chromatography on silica gel.



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Synthesis workflow for t-BOC pseudoephedrine.

Spectroscopic Characterization

The structure of t-BOC pseudoephedrine can be confirmed by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to restricted rotation around the newly formed carbamate bond, the NMR spectra of t-BOC pseudoephedrine may show peak broadening or the presence of rotamers, especially at room temperature. Acquiring spectra at elevated temperatures can help to simplify the spectrum by coalescing these signals.^{[3][4]}

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of t-BOC pseudoephedrine is expected to show characteristic absorption bands for the carbamate group, in addition to the bands from the pseudoephedrine backbone.

Expected Characteristic IR Absorptions:

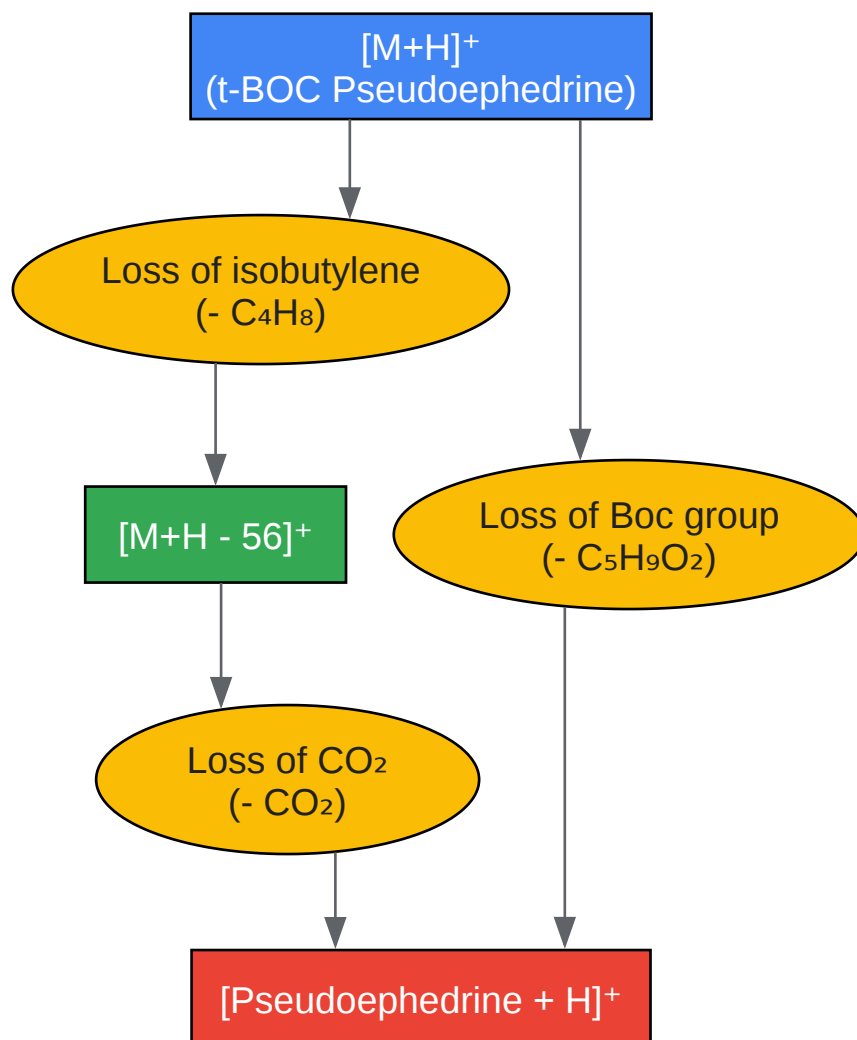
- $\sim 1690\text{ cm}^{-1}$: Strong C=O stretching vibration of the carbamate group.
- $\sim 1160\text{ cm}^{-1}$: C-O stretching vibration of the carbamate group.
- $\sim 3400\text{ cm}^{-1}$: O-H stretching vibration of the hydroxyl group.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching vibrations.
- $\sim 2980\text{-}2850\text{ cm}^{-1}$: Aliphatic C-H stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and structural elucidation of t-BOC pseudoephedrine. The fragmentation pattern can provide valuable information about the molecule's structure.

Expected Fragmentation Pattern: Under Electron Ionization (EI) or Electrospray Ionization (ESI), t-BOC pseudoephedrine is expected to undergo characteristic fragmentation. Common

fragmentation pathways for t-BOC protected compounds include the loss of the tert-butyl group or the entire Boc group.



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Plausible mass spectrometry fragmentation pathways.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

t-BOC derivatives can sometimes exhibit thermal degradation or rearrangement during GC-MS analysis.[3][4] Therefore, careful optimization of the injection port temperature and other GC parameters is crucial for accurate analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of t-BOC pseudoephedrine as it avoids the potential for thermal degradation associated with GC. Reversed-phase chromatography can be employed for separation, coupled with a mass spectrometer for detection and identification.

Experimental Protocol: LC-MS Analysis

- Column: A C18 reversed-phase column is typically suitable.
- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid such as formic acid, can be used.
- Detection: Electrospray ionization (ESI) in positive ion mode is commonly used.

This technical guide provides a foundational understanding of the chemical properties of t-BOC pseudoephedrine. For more detailed and specific applications, further experimental validation is recommended.

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